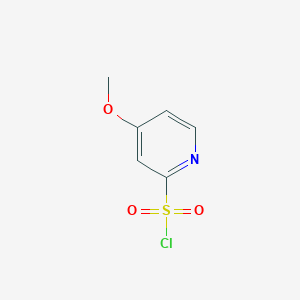

4-Methoxypyridine-2-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxypyridine-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO3S/c1-11-5-2-3-8-6(4-5)12(7,9)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXBPJJTQXTXFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methoxypyridine 2 Sulfonyl Chloride and Analogues

General Approaches for Sulfonyl Chloride Moiety Introduction

The formation of an arylsulfonyl chloride functional group is a cornerstone transformation in organic chemistry. These compounds serve as crucial intermediates for producing sulfonamides, sulfonate esters, and other sulfur-containing molecules. thieme-connect.comacs.org Traditional methods often rely on harsh reagents, but contemporary research has focused on developing milder, more efficient, and functional-group-tolerant protocols. organic-chemistry.orgorganic-chemistry.org

Oxidative chlorination is the most prevalent strategy for synthesizing sulfonyl chlorides. This approach begins with a sulfur-containing precursor, such as a thiol, disulfide, or thioacetate, which is oxidized in the presence of a chlorine source to form the desired sulfonyl chloride. thieme-connect.comnih.gov

The direct conversion of thiols to sulfonyl chlorides is a widely employed and extensively studied method. organic-chemistry.org The synthesis of pyridine-2-sulfonyl chloride analogues often starts from the corresponding pyridine-2-thiols. tandfonline.com Various reagent systems have been developed to facilitate this transformation, each with distinct advantages concerning reaction conditions, efficiency, and substrate scope.

A simple and effective method utilizes sodium chlorite (B76162) (NaClO₂) in water, which allows for the straightforward preparation of azaarenesulfonyl chlorides from the corresponding azaarenethiols with good yields and easy purification by extraction. tandfonline.comtandfonline.com For instance, pyridine-2-sulfonyl chloride and its substituted analogues have been successfully synthesized using this NaClO₂-mediated oxidative chlorination. tandfonline.comresearchgate.net

Alternative reagents include N-Chlorosuccinimide (NCS) combined with dilute hydrochloric acid, which provides a smooth oxidation pathway to sulfonyl chlorides in good yields. organic-chemistry.orgresearchgate.net More recent innovations have introduced highly reactive and efficient reagent combinations. The system of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) can convert various thiols, including heterocyclic ones, into sulfonyl chlorides in as little as one minute with excellent yields. organic-chemistry.orgcapes.gov.bracs.org Similarly, a combination of H₂O₂ and zirconium tetrachloride (ZrCl₄) offers a rapid and mild conversion under environmentally friendly conditions, producing water as the main byproduct. organic-chemistry.orgthieme-connect.com

The table below summarizes various methods for the oxidative chlorination of thiols to their corresponding sulfonyl chlorides, providing examples relevant to the synthesis of pyridine-based analogues.

Table 1: Selected Methods for Thiol-to-Sulfonyl Chloride Conversion

| Precursor (Thiol) | Reagents | Conditions | Product | Yield | Citation(s) |

|---|---|---|---|---|---|

| Pyridine-2-thiol | NaClO₂, H₂O | - | Pyridine-2-sulfonyl chloride | 90% | tandfonline.com |

| 4-Methylpyridine-2-thiol | NaClO₂, H₂O | - | 4-Methylpyridine-2-sulfonyl chloride | 55% | tandfonline.com |

| 4-Bromothiophenol | H₂O₂ (3 equiv), ZrCl₄ (1 equiv) | Acetonitrile (B52724), 25°C, 1 min | 4-Bromobenzenesulfonyl chloride | 98% | thieme-connect.com |

| Thiophenol | H₂O₂ (3 equiv), SOCl₂ (1 equiv) | Acetonitrile, 25°C, 1 min | Benzenesulfonyl chloride | 97% | organic-chemistry.org |

| Various Thiols | NCS, dil. HCl | - | Corresponding Sulfonyl Chlorides | Good | organic-chemistry.orgresearchgate.net |

In addition to thiols, disulfides serve as excellent precursors for sulfonyl chlorides. The oxidative chlorination of disulfides proceeds through the cleavage of the S-S bond followed by oxidation and chlorination. This pathway is often proposed as an intermediate step in thiol-to-sulfonyl chloride conversions. organic-chemistry.orgorganic-chemistry.org Treatment of 2,2′-dipyridyl disulfide with chlorine or bromine, for example, is a known route to generate the corresponding pyridine-2-sulfenyl halide, a related precursor. chemicalbook.com

Modern methods have streamlined the conversion of disulfides directly to sulfonyl chlorides. The H₂O₂/ZrCl₄ system is highly effective for this transformation, providing excellent yields in very short reaction times under mild conditions. organic-chemistry.orgthieme-connect.com Another efficient system involves a mixture of a nitrate (B79036) salt and chlorotrimethylsilane, which cleanly converts disulfides to sulfonyl chlorides. organic-chemistry.org The reaction of disulfides with sodium hypochlorite (B82951) pentahydrate in acetic acid also provides the corresponding sulfonyl chlorides in high yields. researchgate.net

Thioacetates are another class of thiol surrogates that can be converted to sulfonyl chlorides via oxidative chlorination, often using reagents like N-chlorosuccinimide (NCS) or sodium chlorite. thieme-connect.comresearchgate.net These precursors offer advantages in handling due to their reduced volatility and less pungent odor compared to thiols.

Table 2: Oxidative Chlorination of Disulfide and Thioacetate Precursors

| Precursor | Reagents | Conditions | Product | Yield | Citation(s) |

|---|---|---|---|---|---|

| Diphenyl disulfide | H₂O₂ (2 equiv), ZrCl₄ (1 equiv) | Acetonitrile, 25°C | Benzenesulfonyl chloride | 98% | organic-chemistry.org |

| Diphenyl disulfide | KNO₃, TMSCl | Acetonitrile, 25°C | Benzenesulfonyl chloride | 95% | organic-chemistry.org |

| Various Disulfides | NaOCl·5H₂O, Acetic Acid | - | Corresponding Sulfonyl Chlorides | High | researchgate.net |

| Thioacetates | NCS, dil. HCl | - | Corresponding Sulfonyl Chlorides | Good | researchgate.netresearchgate.net |

Direct chlorosulfonation involves the electrophilic aromatic substitution (EAS) of an aromatic ring using chlorosulfonic acid (ClSO₃H) or a mixture of SO₂ and Cl₂. rsc.org This method is typically effective for electron-rich aromatic compounds. For pyridine (B92270) systems, the reaction is more complex due to the electron-deficient nature of the pyridine ring and the potential for N-sulfonation. wmich.edu

The presence of a strong electron-donating group, such as a methoxy (B1213986) group at the 4-position, activates the pyridine ring towards electrophilic substitution. However, the directing effects of both the ring nitrogen (which deactivates and directs meta to itself) and the C4-methoxy group (which activates and directs ortho) can lead to regioselectivity challenges and the formation of multiple isomers. Therefore, direct chlorosulfonation is often not the preferred method for synthesizing specifically substituted pyridine sulfonyl chlorides like 4-methoxypyridine-2-sulfonyl chloride due to a lack of precise regiochemical control. nih.gov

The Sandmeyer reaction offers a powerful alternative for introducing a sulfonyl chloride group with high regioselectivity, starting from an aromatic amine. nih.govorganic-chemistry.org The classical approach involves the diazotization of an amine (e.g., 2-amino-4-methoxypyridine) to form a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper(I) catalyst to yield the sulfonyl chloride. nih.gov

While effective, traditional Sandmeyer reactions often require the pre-formation and isolation of potentially unstable diazonium intermediates and the use of gaseous, toxic SO₂. acs.org Recent advancements have focused on developing safer and more practical one-pot procedures. A significant development is the use of stable SO₂ surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), in combination with an in-situ generation of the diazonium salt. acs.orgacs.org This modern Sandmeyer chlorosulfonylation allows for the conversion of a wide range of (hetero)aromatic amines into their corresponding sulfonyl chlorides under mild conditions, avoiding the accumulation of energetic diazonium species. acs.org This approach is highly suitable for preparing specifically substituted heteroaromatic sulfonyl chlorides and has been demonstrated on a large scale. acs.org

A patent describes the synthesis of pyridine-3-sulfonyl chloride from 3-aminopyridine (B143674) via the isolation of an intermediate fluoboric acid diazonium salt, which is then reacted with thionyl chloride and a copper catalyst. google.com This highlights the industrial relevance and variations within the Sandmeyer approach.

The use of sulfur dioxide surrogates has revolutionized sulfonylation chemistry by providing safe, solid, and easy-to-handle alternatives to gaseous SO₂. dtu.dkrsc.org These reagents release SO₂ in a controlled manner under specific reaction conditions.

DABSO is a prominent crystalline and stable SO₂ surrogate that has been successfully employed in various sulfonylation reactions, including the Sandmeyer-type synthesis of sulfonyl chlorides. acs.orgacs.orgdtu.dk Another important class of SO₂ surrogates is inorganic sulfites, such as sodium metabisulfite (B1197395) or potassium metabisulfite. researchgate.netrsc.org These are abundant, inexpensive, and effective sources of a sulfonyl group in reactions that can proceed through radical pathways or under transition-metal catalysis. rsc.org

The development of new SO₂ surrogates continues to be an active area of research, aiming to create bench-stable reagents that can release SO₂ efficiently under mild conditions. dtu.dk These surrogates are key to enabling modern, modular synthetic strategies, such as the palladium-catalyzed chlorosulfonylation of arylboronic acids or the three-component construction of sulfonylated pyridines. nih.govchemistryviews.org

Oxidative Chlorination of Sulfur-Containing Precursors

Specific Precursors and Derivations for this compound Synthesis

The creation of this compound is contingent on the availability of appropriately substituted precursors. The synthesis logically begins with the construction of a pyridine ring bearing the necessary functionalities at the C2 and C4 positions, which are a sulfur-containing group (a precursor to the sulfonyl chloride) and a methoxy group, respectively.

Pyridine Ring Functionalization Strategies

The journey towards this compound typically commences with the synthesis of a key intermediate, 2-mercaptopyridine (B119420) or its derivatives. A common and established method for preparing 2-mercaptopyridines involves the reaction of a 2-chloropyridine (B119429) with thiourea (B124793) in an alcohol solvent, such as ethanol. google.comgoogle.com This reaction proceeds via an isothiouronium salt intermediate, which is subsequently hydrolyzed under basic conditions to yield the corresponding 2-thiol.

To synthesize the specific precursor for this compound, one would start with 2-chloro-4-methoxypyridine. sigmaaldrich.com This compound is reacted with thiourea to produce 2-mercapto-4-methoxypyridine. This thiol is the direct precursor that undergoes oxidative chlorination to form the final sulfonyl chloride product.

An alternative pathway to the sulfonyl chloride functional group begins with pyridine-3-sulfonic acid, which can be converted to pyridine-3-sulfonyl chloride using reagents like phosphorus pentachloride or thionyl chloride. google.comchemicalbook.comgoogleapis.comresearchgate.net However, for the 2-sulfonyl chloride isomer, the oxidative chlorination of the corresponding 2-thiol or its disulfide (2,2'-dipyridyl disulfide) is a more direct and frequently employed strategy. chemicalbook.com

Introduction of Methoxy Substituent

The introduction of the methoxy group at the 4-position of the pyridine ring is a critical step that significantly influences the electronic properties of the molecule. The electron-donating nature of the methoxy group can affect the reactivity of the ring and the basicity of the pyridine nitrogen. nih.gov

The synthesis of 4-methoxypyridine (B45360) can be achieved through several methods. A standard approach involves the nucleophilic substitution of a suitable leaving group at the 4-position, such as a halide. For instance, 4-chloropyridine (B1293800) or 4-bromopyridine (B75155) can be reacted with sodium methoxide (B1231860) in methanol (B129727) to yield 4-methoxypyridine. chemicalbook.comguidechem.com Another route starts from 4-hydroxypyridine (B47283) (which exists in equilibrium with its pyridone tautomer), which can be methylated using a suitable methylating agent.

Optimized Reaction Conditions and Catalytic Systems for Sulfonyl Chloride Formation

The conversion of the sulfur-containing precursor, typically a thiol or disulfide, into the sulfonyl chloride is the final and crucial step in the synthesis. The choice of reagents, solvent, and temperature is paramount for achieving high yield and purity.

Role of Specific Reagents (e.g., N-chlorosuccinimide, H2O2/TMSCl)

Modern synthetic methods favor milder and more selective reagents over traditional, hazardous options like chlorine gas. organic-chemistry.org

N -Chlorosuccinimide (NCS): NCS has emerged as a practical and efficient reagent for the oxidative chlorination of thiols to sulfonyl chlorides. organic-chemistry.orgthieme-connect.comorganic-chemistry.org The reaction is typically carried out in a mixture of an organic solvent, such as acetonitrile or dichloromethane (B109758), and aqueous hydrochloric acid. chemicalbook.comorganic-chemistry.org NCS acts as the oxidizing and chlorinating agent, converting the thiol into the highly reactive sulfonyl chloride. A key advantage of this method is the formation of succinimide (B58015) as a byproduct, which is water-soluble and easily removed during workup. thieme-connect.comorganic-chemistry.org This method is known for its controlled reaction environment and consistently good to excellent yields. organic-chemistry.org It can be applied to a diverse range of sulfur-containing starting materials, including thiols, disulfides, and thioacetates. organic-chemistry.orgresearchgate.net

Hydrogen Peroxide/Trimethylsilyl (B98337) Chloride (H₂O₂/TMSCl): The combination of hydrogen peroxide (H₂O₂) and an activating agent like trimethylsilyl chloride (TMSCl) provides another powerful system for oxidation. gaylordchemical.com In this system, TMSCl is believed to activate the H₂O₂ molecule, making it a more potent oxidizing species capable of converting thiols or sulfides to their corresponding sulfonyl chlorides. gaylordchemical.comorganic-chemistry.org Other activating agents for H₂O₂, such as zirconium tetrachloride (ZrCl₄) or cyanuric chloride, have also been successfully employed for this transformation, offering rapid and high-yielding conversions under mild conditions. researchgate.netorgsyn.org

The table below summarizes various reagent systems for the synthesis of sulfonyl chlorides from thiols.

| Reagent System | Solvent | Key Features | Reference(s) |

| N-Chlorosuccinimide (NCS) / HCl | Acetonitrile/Water | Mild conditions, high yields, easy byproduct removal. | organic-chemistry.org |

| H₂O₂ / SOCl₂ | Acetonitrile | Highly reactive, very short reaction times. | organic-chemistry.org |

| H₂O₂ / ZrCl₄ | Acetonitrile | Fast, mild conditions, high purity. | organic-chemistry.orgorgsyn.org |

| H₂O₂ / TMSCl | Acetonitrile | Efficient activation of H₂O₂, easily removable byproducts. | gaylordchemical.comorganic-chemistry.org |

| NaClO₂ / HCl | Water | Uses water as a solvent, simple extraction for purification. | tandfonline.comtandfonline.com |

Solvent Effects and Temperature Control

The choice of solvent and strict temperature control are critical for the successful synthesis of pyridine sulfonyl chlorides.

Solvent Effects: The solvolysis of sulfonyl chlorides is influenced by both the solvent's ionizing power and its nucleophilicity. mdpi.com For the preparative synthesis, solvents like dichloromethane, acetonitrile, and chlorobenzene (B131634) are commonly used. google.comgoogleapis.comchemicalbook.comorganic-chemistry.org In NCS-mediated oxidations, a biphasic system of acetonitrile and water is often effective. organic-chemistry.org Some modern procedures even utilize water as the sole solvent, which simplifies the process and enhances its environmental friendliness. tandfonline.comresearchgate.net

Temperature Control: The oxidative chlorination of thiols is often an exothermic reaction. Therefore, maintaining a low temperature, typically between -15°C and 10°C, is crucial to prevent uncontrolled reactions and the formation of byproducts. organic-chemistry.org Reactions are often initiated at 0°C or below using an ice bath and then allowed to proceed. rsc.org Inadequate temperature control can lead to lower yields and a more complex purification process.

Isolation and Purification Techniques for Pyridine Sulfonyl Chlorides

Pyridine sulfonyl chlorides are reactive compounds and can be sensitive to hydrolysis. google.com Therefore, their isolation and purification require careful handling.

The typical workup procedure begins with quenching any excess oxidizing agent. rsc.org This is followed by extraction of the product into a water-insoluble organic solvent like dichloromethane or ethyl acetate. chemicalbook.comtandfonline.com The organic layer is then washed with water and brine to remove water-soluble byproducts (like succinimide in NCS reactions) and salts, before being dried over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate. chemicalbook.com

Final purification depends on the stability and physical properties of the sulfonyl chloride.

Filtration: For crude products of sufficient purity, simple filtration through a plug of silica (B1680970) gel or Celite can remove solid impurities. chemicalbook.com

Distillation: For thermally stable, volatile compounds, distillation under reduced pressure is an effective method to achieve high purity. google.comwipo.int

Chromatography: If distillation is not feasible, flash column chromatography on silica gel is a common alternative. rsc.org For more sensitive or complex mixtures, advanced techniques like reversed-phase High-Performance Liquid Chromatography (HPLC) may be employed. chemicalbook.com In many cases, if the crude sulfonyl chloride is generated cleanly, it is used immediately in the next synthetic step without extensive purification. chemicalbook.com

Reactivity and Mechanistic Investigations of 4 Methoxypyridine 2 Sulfonyl Chloride

Electrophilic Characteristics of the Sulfonyl Chloride Group

The sulfonyl chloride group (–SO₂Cl) is inherently a potent electrophilic moiety. This reactivity stems from the sulfur atom being bonded to three highly electronegative atoms: two oxygens and one chlorine. These atoms exert a strong electron-withdrawing inductive effect, rendering the sulfur atom electron-deficient and thus highly susceptible to attack by nucleophiles. nih.govyoutube.com In the context of 4-methoxypyridine-2-sulfonyl chloride, the pyridine (B92270) ring itself is an electron-deficient aromatic system, which generally further enhances the electrophilicity of a substituent at the 2-position.

However, the presence of the methoxy (B1213986) group (–OCH₃) at the 4-position introduces a competing electronic effect. The methoxy group is a strong resonance donor, pushing electron density into the pyridine ring. This donation can partially mitigate the electron deficiency of the ring and, consequently, slightly temper the electrophilicity of the sulfonyl chloride group compared to an unsubstituted pyridine-2-sulfonyl chloride. Despite this, the cumulative electron-withdrawing power of the sulfonyl group's oxygen and chlorine atoms ensures that the sulfur center remains a strong electrophile, readily participating in nucleophilic substitution reactions. mdpi.com Studies on variously substituted arenesulfonyl chlorides have shown that the reactivity of the sulfonyl sulfur is sensitive to the electronic effects of ring substituents. nih.gov

Nucleophilic Substitution Reactions Involving the Sulfonyl Chloride Center

The primary mode of reactivity for this compound involves nucleophilic substitution at the electrophilic sulfur atom, wherein the chloride ion acts as the leaving group. This general mechanism allows for the formation of a wide array of sulfur-containing compounds. nih.govresearchgate.net

The reaction between a sulfonyl chloride and a primary or secondary amine is a cornerstone method for the synthesis of sulfonamides. researchgate.netumn.edu This transformation is highly efficient and broadly applicable. For this compound, reaction with an amine (R¹R²NH) results in the displacement of the chloride to form the corresponding N-substituted 4-methoxypyridine-2-sulfonamide (B13602752) and hydrochloric acid. researchgate.netcbijournal.com

The general reaction is as follows: C₅H₃N(OCH₃)(SO₂Cl) + R¹R²NH → C₅H₃N(OCH₃)(SO₂NR¹R²) + HCl

This reaction is fundamental in medicinal chemistry and materials science due to the prevalence of the sulfonamide functional group in various biologically active molecules and functional materials. nih.govmdpi.com

| Amine Type | Example Amine | Reaction Conditions | Product Type | Yield (%) | Reference |

| Primary Aromatic | Aniline | Pyridine, 0-25°C | N-phenylsulfonamide | ~100% | cbijournal.com |

| Primary Aromatic | p-Toluidine | Pyridine, 0-25°C | N-(p-tolyl)sulfonamide | Quantitative | cbijournal.com |

| Secondary Aliphatic | Trimetazidine | CH₂Cl₂, Triethylamine (B128534) | Piperazine Sulfonamide | Not specified | mdpi.com |

| Primary Aliphatic | Benzylamine | CH₂Cl₂, Triethylamine | N-benzylsulfonamide | 13% (competing) | nih.gov |

Note: The yields provided are for representative reactions of arenesulfonyl chlorides under similar conditions and illustrate the general efficiency of the method.

The mechanism of nucleophilic substitution at a sulfonyl sulfur is a subject of detailed investigation. Two primary pathways are considered: a concerted, Sₙ2-like mechanism with a single transition state, or a stepwise addition-elimination (A-E) mechanism involving a pentacoordinate trigonal-bipyramidal intermediate. nih.gov For reactions with amines, the A-E mechanism is often favored, where the amine nitrogen attacks the sulfur atom to form the intermediate, which then collapses by expelling the chloride ion. scispace.com

Kinetic studies on arenesulfonyl chlorides reveal that the reaction is sensitive to both the electronic nature of the arene and the steric bulk of the nucleophile. mdpi.com Research on the chloride-chloride exchange reaction in arenesulfonyl chlorides using radio-labeled chloride ions demonstrated that the reaction follows second-order kinetics. nih.gov A Hammett plot for this exchange reaction with para- and meta-substituted arenesulfonyl chlorides yielded a positive ρ-value of +2.02, indicating that electron-withdrawing groups on the aromatic ring accelerate the reaction by stabilizing the buildup of negative charge in the transition state. nih.gov Conversely, electron-donating groups, such as the 4-methoxy group in the subject compound, would be expected to slightly decrease the reaction rate compared to an unsubstituted analog.

| Reactant | Relative Rate Constant (k_rel) | Activation Enthalpy (ΔH‡, kcal/mol) | Activation Entropy (ΔS‡, cal/mol·K) | Reference |

| Benzenesulfonyl chloride | 1.00 | 17.0 | -15.1 | mdpi.com |

| 4-Methylbenzenesulfonyl chloride | 0.35 | 17.6 | -15.4 | mdpi.com |

| 4-Methoxybenzenesulfonyl chloride | 0.17 | 18.2 | -15.3 | mdpi.com |

| 2-Methylbenzenesulfonyl chloride | 1.48 | 16.3 | -15.9 | mdpi.com |

Note: Data is for the chloride-chloride exchange reaction in acetonitrile (B52724) at 25°C and serves as a model for nucleophilic substitution at the sulfonyl sulfur.

The synthesis of sulfonamides from sulfonyl chlorides and amines generates one equivalent of hydrochloric acid (HCl) as a byproduct. nih.gov Since amines are basic, this liberated acid will react with the starting amine, converting it into its non-nucleophilic ammonium (B1175870) salt. youtube.com To prevent this and ensure the reaction proceeds to completion, a base is almost always added to the reaction mixture.

Commonly used bases include tertiary amines like triethylamine (TEA) or pyridine. cbijournal.com These bases act as acid scavengers, neutralizing the HCl as it is formed. youtube.comyoutube.com The choice of base can sometimes influence the reaction, but its primary role is to maintain a sufficient concentration of the free amine nucleophile. cbijournal.com In some protocols, pyridine is used as both the solvent and the base. researchgate.netnih.gov The use of polymer-supported pyridine has also been reported to simplify product purification. cbijournal.com

The general equation showing the role of pyridine is: C₅H₃N(OCH₃)(SO₂Cl) + R¹R²NH + C₅H₅N → C₅H₃N(OCH₃)(SO₂NR¹R²) + [C₅H₅NH]⁺Cl⁻

This compound can react with various oxygen-based nucleophiles. The most common reaction in this category is hydrolysis, which occurs upon exposure to water or hydroxide (B78521) ions (OH⁻). This reaction leads to the formation of the corresponding 4-methoxypyridine-2-sulfonic acid or its sulfonate salt. scispace.com Hydrolysis is often an undesirable side reaction during sulfonamide synthesis if aqueous conditions are not carefully controlled.

Mechanistic studies on the reaction of sulfonyl compounds with hydroxide in water have shown complex pathways, sometimes involving a trigonal-bipyramidal intermediate that can partition to different products depending on the conditions. scispace.com

A synthetically valuable reaction is the formation of sulfonate esters through the reaction of this compound with an alcohol (R-OH). This reaction is analogous to sulfonamide formation and is typically carried out in the presence of a non-nucleophilic base like pyridine to neutralize the HCl byproduct. youtube.comyoutube.com

C₅H₃N(OCH₃)(SO₂Cl) + R-OH + C₅H₅N → C₅H₃N(OCH₃)(SO₂OR) + [C₅H₅NH]⁺Cl⁻

This process, often called sulfonylation, is a standard method for converting the hydroxyl group of an alcohol, which is a poor leaving group, into a sulfonate ester, which is an excellent leaving group for subsequent nucleophilic substitution or elimination reactions. youtube.com A key feature of this reaction is that it proceeds with the retention of configuration at the alcohol's stereocenter because the reaction occurs at the oxygen atom, and the carbon-oxygen bond of the alcohol is not broken during the sulfonylation step. youtube.com

Formation of Sulfonamides with Amines

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these reactions offer versatile pathways for the modification of the pyridine core, leveraging the sulfonyl chloride moiety as a reactive handle. The primary reactivity modes in this domain are desulfitative coupling processes and sulfonylation reactions.

Desulfitative coupling has emerged as a significant strategy in which a sulfonyl chloride acts as a source of an aryl or heteroaryl group, with the formal extrusion of sulfur dioxide (SO₂). These reactions, typically catalyzed by palladium, enable the direct C-H arylation of various (hetero)arenes. chemrevlett.comchemrevlett.com While specific studies on this compound are not extensively documented, the reactivity of analogous heteroaryl sulfonyl chlorides provides a strong predictive framework. chemrevlett.com

The general mechanism for palladium-catalyzed desulfitative C-H arylation involves the oxidative addition of the sulfonyl chloride to a low-valent palladium catalyst, followed by the extrusion of SO₂ to form an arylpalladium(II) intermediate. This intermediate then undergoes C-H activation with a coupling partner, and subsequent reductive elimination affords the cross-coupled product, regenerating the active palladium catalyst. chemrevlett.com The efficiency and regioselectivity of these reactions can be influenced by the electronic nature of both the sulfonyl chloride and the coupling partner. For instance, aryl sulfonyl chlorides with electron-withdrawing groups have been observed to provide higher yields in some cases. chemrevlett.com

A notable application of desulfitative coupling involves the use of pyridine sulfinates, which can be generated in situ from the corresponding sulfonyl chlorides, as nucleophilic partners in palladium-catalyzed cross-coupling reactions with aryl halides. rsc.org This approach has proven particularly effective for the synthesis of biaryl compounds containing a pyridine ring, overcoming some of the challenges associated with the use of pyridylboron reagents. rsc.orgacs.org

Table 1: Examples of Palladium-Catalyzed Desulfitative C-H Arylation of Heteroarenes with (Hetero)aryl Sulfonyl Chlorides chemrevlett.com

| Heteroaren | (Hetero)aryl Sulfonyl Chloride | Catalyst | Base | Solvent | Yield (%) |

| Pyrrole | Benzenesulfonyl chloride | Pd(OAc)₂ | K₂CO₃ | Dioxane | 85 |

| Thiophene | 4-Toluenesulfonyl chloride | Pd(OAc)₂ | K₂CO₃ | Toluene | 78 |

| Furan | Benzenesulfonyl chloride | Pd(OAc)₂ | NaHCO₃ | Dioxane | 65 |

| Indolizine | Pyridine-3-sulfonyl chloride | Pd(OAc)₂ | NaHCO₃ | Dioxane | 92 |

This table presents generalized data from studies on analogous compounds to illustrate the scope of the reaction.

In contrast to desulfitative coupling, sulfonylation reactions utilize the sulfonyl chloride to install the entire sulfonyl group onto a substrate, forming a sulfone. These reactions are of significant interest as the resulting sulfones are valuable synthetic intermediates and are present in many biologically active molecules.

While traditional methods for sulfonylation often involve the reaction of sulfonyl chlorides with organometallic reagents, recent advancements have focused on metal-catalyzed processes. For instance, copper-catalyzed sulfonylation of organozinc reagents with sulfonyl chlorides has been reported. Furthermore, a method for the preparation of heteroaryl sulfonamides has been developed using 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC) and organozinc reagents. mit.edu This reaction proceeds through a heteroaryl sulfonyl chloride intermediate, which is then reacted in situ with an amine. This approach is particularly useful for less electron-rich heteroaryl systems. mit.edu

The reactivity of this compound in such transformations is anticipated to be favorable, given the successful application of related heteroaryl precursors. The methoxy group at the 4-position may influence the electronic properties of the pyridine ring and, consequently, the reactivity of the sulfonyl chloride group.

Reactions with Unsaturated Organic Compounds

The reactions of sulfonyl chlorides with unsaturated organic compounds, such as alkenes and alkynes, provide access to a diverse range of functionalized molecules. These transformations can proceed through various mechanistic pathways, including annulations, chlorosulfonylations, and arylations, depending on the reaction conditions and the nature of the substrates. magtech.com.cn

Annulation and cyclization reactions involving sulfonyl chlorides can lead to the formation of complex heterocyclic structures. While specific examples utilizing this compound in annulation reactions are not prevalent in the literature, the general reactivity of sulfonyl chlorides allows for their participation in cycloaddition processes. For instance, under certain conditions, sulfonyl chlorides can generate sulfenes (in situ), which are highly reactive species that can undergo [2+2] cycloadditions with enamines or other electron-rich alkenes to form four-membered thietane (B1214591) 1,1-dioxide rings. magtech.com.cn

The pyridine moiety in this compound could potentially influence the course of such reactions or offer handles for subsequent transformations of the cyclized products. General strategies for pyridine synthesis often involve the condensation of various components, and while not directly involving the sulfonyl chloride group, they highlight the importance of building complex scaffolds containing the pyridine nucleus. princeton.edunih.gov

The addition of a sulfonyl chloride across a double or triple bond, known as chlorosulfonylation, is a well-established reaction. This process typically involves a radical mechanism and results in the formation of a β-chloro sulfone. magtech.com.cnresearchgate.net Copper complexes have been shown to be effective photocatalysts for the chlorosulfonylation of alkenes and alkynes with various sulfonyl chlorides under visible light irradiation. researchgate.net This method is attractive due to its mild reaction conditions and broad substrate scope.

Table 2: Copper-Catalyzed Photocatalytic Chlorosulfonylation of Alkenes with Arylsulfonyl Chlorides researchgate.net

| Alkene | Arylsulfonyl Chloride | Catalyst | Solvent | Yield (%) |

| Styrene | Benzenesulfonyl chloride | [Cu(dmp)₂]Cl | CH₃CN | 92 |

| 1-Octene | 4-Toluenesulfonyl chloride | [Cu(dmp)₂]Cl | CH₃CN | 85 |

| Cyclohexene | 4-Chlorobenzenesulfonyl chloride | [Cu(dmp)₂]Cl | CH₃CN | 88 |

This table is based on general findings in the literature and illustrates the typical efficiency of the reaction.

Sulfenylation, the introduction of a sulfenyl group (R-S-), can also be achieved using sulfonyl chlorides, although this transformation is less common and often requires specific reducing conditions to convert the sulfonyl chloride to a sulfenylating agent.

As discussed in the context of desulfitative coupling (Section 3.3.1), sulfonyl chlorides can serve as arylating agents. In reactions with unsaturated compounds, this can lead to the formation of arylated alkenes or alkynes. magtech.com.cn

More recently, fluoroalkylation reactions using sulfonyl-based reagents have gained significant attention due to the importance of fluorinated motifs in medicinal chemistry and materials science. researchgate.net Ligand coupling on hypervalent sulfur has emerged as a strategy for the fluoroalkylation of N-heteroaromatics. nih.gov Specifically, fluoroalkyl 2-azaheteroarylsulfones, which can be derived from the corresponding sulfonyl chlorides, undergo a formal SO₂ extrusion promoted by Grignard reagents to yield fluoroalkylated N-heteroaromatics. researchgate.netnih.gov

Furthermore, the synthesis of sulfonyl fluorides from sulfonyl chlorides is a key transformation. This can be achieved through nucleophilic substitution of the chloride with a fluoride (B91410) source. nih.gov The resulting sulfonyl fluorides are often more stable and have distinct reactivity profiles, making them valuable synthetic intermediates. An electroreductive approach has also been developed for the hydroxyl fluorosulfonylation of alkenes using sulfuryl chlorofluoride. nih.gov

Radical and Ionic Pathways in the Reactivity of Sulfonyl Chlorides

Sulfonyl chlorides can react through both ionic and radical mechanisms, with the preferred pathway often dictated by the reaction conditions, the nature of the substrate, and the presence of initiators or catalysts.

The ionic pathway typically involves the sulfonyl chloride acting as an electrophile. The sulfur atom is highly electron-deficient due to the presence of two oxygen atoms and a chlorine atom, making it susceptible to attack by nucleophiles. In the context of pyridine-containing sulfonyl chlorides, the pyridine ring itself can play a crucial role. For instance, in the C-sulfonylation of 4-alkylpyridines, the reaction is believed to proceed through the initial N-sulfonylation of the pyridine nitrogen, forming a pyridinium (B92312) salt. rsc.org This N-sulfonylation activates the picolyl position for deprotonation by a base, leading to the formation of an alkylidene dihydropyridine (B1217469) intermediate, which then undergoes sulfonylation. rsc.org This mechanism highlights a classic ionic pathway where the sulfonyl chloride engages in a nucleophilic substitution reaction.

Conversely, sulfonyl chlorides can also participate in radical reactions. The S-Cl bond can undergo homolytic cleavage to generate a sulfonyl radical (RSO₂•) and a chlorine radical (Cl•). This process is often initiated by light, heat, or a radical initiator. These sulfonyl radicals are valuable intermediates for forming C-S bonds through addition to unsaturated systems or other radical processes. chemicalbook.com

A study on the divergent reactivity of sulfinates with N-amidopyridinium salts illustrates the delicate balance between ionic and radical pathways. nih.gov In the presence of a base like DBU, a C4-sulfonylation of the pyridine ring occurs, which is indicative of an ionic, base-catalyzed cross-coupling reaction. nih.gov However, upon exposure to visible light, the same reactants form an electron donor-acceptor (EDA) complex, which facilitates a catalyst-free radical pathway, leading to the sulfonative pyridylation of alkenes. nih.gov While this study used sulfinates as the sulfonyl source, it demonstrates how external stimuli can switch the reactivity of pyridine derivatives between ionic and radical mechanisms. Experiments using TEMPO as a radical trap in the base-catalyzed reaction showed no significant inhibition, suggesting a non-radical pathway under these conditions. nih.gov

The table below summarizes the conditions that typically favor either radical or ionic pathways for sulfonyl-containing compounds, based on general principles and specific studies.

| Pathway | Typical Conditions | Initiator/Catalyst | Example Reaction Type |

| Ionic | Polar solvents, presence of a base or Lewis acid | Base (e.g., Et₃N, DBU), DMAP | Nucleophilic substitution, C-H activation via pyridinium salt |

| Radical | Non-polar solvents, elevated temperature or irradiation | Light (visible or UV), radical initiators (e.g., AIBN) | Addition to alkenes, atom transfer reactions |

This table presents generalized conditions favoring ionic versus radical pathways for sulfonyl compounds.

Activation of Carboxylic Acids using Sulfonyl Chloride Reagents

A significant application of sulfonyl chlorides in organic synthesis is the activation of carboxylic acids, particularly for the formation of amide and ester bonds. This activation proceeds through the formation of a mixed anhydride (B1165640). nih.gov The reaction between a carboxylic acid and a sulfonyl chloride in the presence of a base (typically a tertiary amine) yields a carboxylic-sulfonic mixed anhydride. nih.gov

This mixed anhydride is a highly activated form of the carboxylic acid. The sulfonate group is an excellent leaving group, making the carbonyl carbon of the carboxylic acid moiety highly electrophilic and susceptible to nucleophilic attack. When an amine is introduced to this mixed anhydride, it preferentially attacks the carbonyl carbon over the sulfonyl sulfur, leading to the formation of the desired amide and releasing the sulfonate as a byproduct. nih.gov This method is widely used in peptide synthesis. ambeed.comyoutube.com

The general mechanism is as follows:

Formation of the mixed anhydride : R-COOH + R'-SO₂Cl + Et₃N → R-CO-O-SO₂-R' + Et₃N·HCl

Nucleophilic attack : R-CO-O-SO₂-R' + R''-NH₂ → R-CO-NH-R'' + R'-SO₃H

The choice of sulfonyl chloride can influence the reactivity of the mixed anhydride. Electron-withdrawing groups on the sulfonyl chloride, such as a nitro group, can increase the reactivity of the intermediate. nih.gov While specific studies on this compound as a peptide coupling reagent are not prevalent in the searched literature, its structure suggests it would be a competent reagent for this transformation. The electron-donating methoxy group might slightly attenuate the electrophilicity of the sulfur atom compared to an unsubstituted pyridine-2-sulfonyl chloride, but the inherent reactivity of the sulfonyl chloride function should still allow for efficient mixed anhydride formation.

Various sulfonyl chlorides have been employed for this purpose, showcasing the versatility of this method.

| Sulfonyl Chloride Reagent | Abbreviation | Common Application |

| Methanesulfonyl chloride | MsCl | General amide synthesis |

| p-Toluenesulfonyl chloride | TsCl | General amide and sulfonamide synthesis |

| p-Nitrobenzenesulfonyl chloride | NsCl | Amide synthesis, particularly for hindered amines |

| 2,4,6-Trichlorobenzoyl chloride | Macrolactonization (Yamaguchi esterification) | |

| Benzothiazole-2-sulfonyl chloride | BtsCl | Peptide synthesis |

This table lists examples of reagents used for the activation of carboxylic acids, illustrating the general utility of this class of compounds. nih.govnih.govgoogle.com

Applications of 4 Methoxypyridine 2 Sulfonyl Chloride in Advanced Chemical Synthesis

Strategic Role as a Versatile Synthetic Intermediate

Organosulfones, including those derived from 4-methoxypyridine-2-sulfonyl chloride, are a critical class of functionalized organic molecules. nih.govacs.org They serve as important synthetic intermediates in a wide array of preparative sequences due to the versatile reactivity of the sulfonyl moiety. nih.govacs.org The pyridine (B92270) ring system itself is a fundamental component in many bioactive small molecules, natural products, and approximately 60% of FDA-approved small-molecule drugs feature an azaheterocyclic ring. nih.govacs.org

The combination of the sulfonyl chloride and the pyridine ring in one molecule makes this compound a valuable building block. It allows for the introduction of the 4-methoxypyridylsulfonyl group into various organic substrates, thereby creating intermediates that can be further elaborated into more complex target molecules. acs.org Transformations that add molecular complexity to relatively simple pyridine substrates are highly prized in contemporary synthetic chemistry, particularly because the range of commercially available pyridine building blocks is more limited compared to their carbocyclic counterparts. nih.govacs.org

Introduction of Functionalized Pyridine Moieties into Complex Molecular Structures

The primary role of this compound in complex synthesis is to introduce the "4-methoxypyridine" moiety. Pyridines and related diazines are among the most common heterocycles found in biologically active compounds. nih.govacs.org The ability to append specific substituents to this heterocyclic core is crucial for studying structure-activity relationships (SAR). nih.govacs.org

The most common method for achieving this is through the reaction of the sulfonyl chloride group with nucleophiles, particularly primary and secondary amines, to form stable sulfonamide linkages. nih.govresearchgate.net This reaction is generally high-yielding and provides a reliable method for covalently linking the functionalized pyridine ring to other molecular scaffolds. nih.gov This approach bypasses the need for multi-step syntheses that might otherwise be required to build a substituted pyridine ring from scratch. nih.gov

| Reaction Type | Nucleophile | Resulting Linkage | Significance |

| Sulfonamide Formation | Primary/Secondary Amines | -SO₂-NHR | Stable, covalent bond common in bioactive molecules. nih.govresearchgate.net |

| Sulfonate Ester Formation | Alcohols/Phenols | -SO₂-OR | Connects the pyridine moiety via an oxygen atom. |

| C-S Bond Formation | Organometallic Reagents | -SO₂-R | Creates a direct carbon-sulfur bond for building sulfones. nih.gov |

Synthesis of Bioactive Molecules and Pharmaceutical Intermediates

The sulfonyl chloride functional group is instrumental in the synthesis of sulfonamides, a class of compounds with a long history as chemotherapeutic agents for treating bacterial infections. researchgate.net Pharmaceutical intermediates are chemical compounds that form the building blocks of active pharmaceutical ingredients (APIs). ikigaicorporation.commedchemexpress.com this compound serves as such an intermediate, enabling the synthesis of novel compounds for biological screening.

The pyridine ring is a key pharmacophore in numerous drugs, and its combination with the sulfonamide group can lead to potent biological activity. nih.govnih.gov For instance, quinoxaline (B1680401) sulfonamides, which are structurally related to pyridine sulfonamides, have been investigated for various therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. mdpi.com The synthesis of these molecules often involves reacting a heterocyclic sulfonyl chloride with various amines. mdpi.com By using this compound, chemists can systematically generate new molecular entities containing the 4-methoxypyridine (B45360) scaffold for evaluation in drug discovery programs.

Regioselective Functionalization and Derivatization Approaches

Regioselectivity, the ability to control the site of a chemical reaction on a molecule with multiple reactive sites, is a cornerstone of modern synthetic chemistry. The sulfonyl chloride group of this compound allows for highly specific derivatization.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers mild and efficient synthetic routes. A relevant example involves the reaction of 4-alkylpyridines with aryl sulfonyl chlorides in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.govacs.org This process results in the formal sulfonylation of an unactivated C-H bond at the picolyl position (the CH₃ group of picoline). nih.govacs.org The proposed mechanism involves the initial N-sulfonylation of the pyridine substrate to form a pyridinium (B92312) salt, which activates the picolyl position for deprotonation and subsequent reaction. nih.govacs.org This demonstrates how sulfonyl chlorides can participate in sophisticated, catalyst-driven transformations to create valuable pyridine building blocks. nih.govacs.org

The reactions of sulfonyl chlorides are known for their high degree of specificity. The reaction with amines to produce sulfonamides is a robust and predictable transformation, forming the basis of many synthetic strategies. researchgate.netnih.gov While the direct chlorosulfonylation of epoxides with this compound is not widely documented, the general reactivity of sulfonyl chlorides provides a framework for predicting specific outcomes.

A modern example of high specificity is the deoxygenative C2-sulfonylation of quinoline (B57606) N-oxides with sulfonyl chlorides. mdpi.com In this process, the sulfonyl chloride acts as both the source of the sulfonyl group and the activating agent for the N-oxide, leading to the selective formation of 2-sulfonylquinolines under mild, transition-metal-free conditions. mdpi.com This type of reaction highlights the precise control that can be achieved using sulfonyl chloride reagents in complex functionalizations.

Utilization in Combinatorial Library Synthesis (e.g., Sulfonamide Libraries)

Combinatorial chemistry is a technique used to rapidly create a large number of different but structurally related molecules, known as a library. nih.gov These libraries are then screened for biological activity to identify new drug leads. The reliable and high-yielding nature of the reaction between sulfonyl chlorides and amines makes it ideal for this purpose. researchgate.netnih.gov

Using this compound as a core building block, a diverse library of sulfonamides can be generated by reacting it with a collection of different amines. This parallel synthesis approach allows for the efficient exploration of the chemical space around the 4-methoxypyridine scaffold, which is crucial for hit discovery and lead optimization in drug development. nih.gov Computational tools are often used alongside this method to design focused libraries that are more likely to interact with a specific biological target. nih.gov

The table below illustrates how a combinatorial library could be constructed.

| Core Reagent | Amine Building Block (R-NH₂) Collection | Resulting Sulfonamide Library |

| This compound | Amine 1 (e.g., Aniline) | 4-Methoxy-N-phenylpyridine-2-sulfonamide |

| Amine 2 (e.g., Benzylamine) | N-Benzyl-4-methoxypyridine-2-sulfonamide | |

| Amine 3 (e.g., Morpholine) | 4-((4-Methoxypyridin-2-yl)sulfonyl)morpholine | |

| ...Amine 'n' | ...A diverse set of N-substituted sulfonamides |

Derivatives and Analogues of 4 Methoxypyridine 2 Sulfonyl Chloride

Synthesis and Transformations of 4-Methoxypyridine-2-sulfonamide (B13602752)

The primary transformation of 4-methoxypyridine-2-sulfonyl chloride is its conversion to the corresponding primary sulfonamide, 4-methoxypyridine-2-sulfonamide. This reaction is a cornerstone for creating a wide array of more complex derivatives.

Synthesis: The synthesis of 4-methoxypyridine-2-sulfonamide is typically achieved through the reaction of this compound with an ammonia source. This nucleophilic substitution reaction is fundamental in sulfonamide chemistry. While specific conditions for this exact compound are not detailed in the provided results, a general and well-established method involves treating the sulfonyl chloride with ammonia or a protected ammonia equivalent in an appropriate solvent. mdpi.comthieme-connect.com A base is often used to neutralize the hydrochloric acid generated during the reaction. wikipedia.org

Transformations: Once formed, the primary sulfonamide (R-SO₂NH₂) is not merely an endpoint but a versatile intermediate. The sulfonamide linkage is a key motif in a vast number of biologically active compounds. d-nb.info The NH₂ group is poorly nucleophilic; however, recent methodologies have demonstrated that it can be activated and functionalized. For instance, pyrylium salts can activate the NH₂ group, enabling its conversion back to a highly reactive sulfonyl chloride intermediate, which can then be reacted with various nucleophiles. d-nb.info This allows for late-stage diversification of complex molecules where the primary sulfonamide acts as a modifiable handle rather than a static endpoint. d-nb.info

Preparation of Other Substituted Pyridine (B92270) Sulfonamide Derivatives

The true synthetic utility of this compound is demonstrated in its reaction with a wide range of primary and secondary amines to generate a library of N-substituted sulfonamide derivatives. This versatility is crucial in drug discovery and development, where structural modifications are key to tuning pharmacological properties. nih.gov

The general synthesis involves the reaction of the sulfonyl chloride with a desired amine (R¹R²NH). wikipedia.org The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. fiveable.me

A typical procedure involves dissolving the amine in a solvent such as dichloromethane (B109758), followed by the addition of the sulfonyl chloride. mdpi.com A tertiary amine base, like triethylamine (B128534), is commonly added to the reaction mixture to act as an acid scavenger for the HCl produced. mdpi.com The reactions are generally carried out at room temperature. mdpi.com

This methodology allows for the incorporation of a wide variety of substituents, as illustrated in the table below.

| Amine Nucleophile | Resulting Sulfonamide Product Structure | Class of Derivative |

|---|---|---|

| R-NH₂ (Primary Amine) | 4-MeO-Py-SO₂-NHR | N-Alkyl/Aryl Sulfonamide |

| R₂NH (Secondary Amine) | 4-MeO-Py-SO₂-NR₂ | N,N-Dialkyl/Aryl Sulfonamide |

| Amino Acids | 4-MeO-Py-SO₂-NH-CHR-COOH | Amino Acid Conjugate |

| Piperazine Derivatives | 4-MeO-Py-SO₂-N(CH₂CH₂)₂NR' | Piperazine Sulfonamide |

Structural Diversification through Sulfonyl Chloride Reactivity

The sulfonyl chloride group is a powerful electrophile, enabling reactions with a broad spectrum of nucleophiles beyond amines. fiveable.me This reactivity allows for significant structural diversification, leading to various classes of sulfur-containing compounds.

Key reactions include:

Formation of Sulfonate Esters: Reaction with alcohols (R'-OH) in the presence of a base yields sulfonate esters (RSO₂OR'). These esters are important intermediates in organic synthesis. wikipedia.org

Formation of Sulfones: Sulfonyl chlorides can undergo Friedel–Crafts reactions with arenes to produce sulfones (RSO₂Ar). wikipedia.org

Hydrolysis: Reaction with water leads to the corresponding sulfonic acid (RSO₃H). wikipedia.org

Reaction with Thiols: Nucleophilic attack by thiols (R'-SH) can produce thiosulfonates. The reactivity of sulfonyl groups with biological thiols, such as cysteine residues in proteins, is an area of active research. nih.gov

The table below summarizes the products formed from the reaction of this compound with different nucleophiles.

| Nucleophile | Product Class | General Product Structure |

|---|---|---|

| Amine (R₂NH) | Sulfonamide | 4-MeO-Py-SO₂-NR₂ |

| Alcohol (ROH) | Sulfonate Ester | 4-MeO-Py-SO₂-OR |

| Water (H₂O) | Sulfonic Acid | 4-MeO-Py-SO₃H |

| Thiol (RSH) | Thiosulfonate | 4-MeO-Py-SO₂-SR |

Comparative Studies with Related Pyridine Sulfonyl Chlorides (e.g., Pyridine-2-sulfonyl chloride, Pyridine-4-sulfonyl chloride)

The reactivity and properties of this compound are best understood in comparison with its structural analogues, such as the unsubstituted pyridine-2-sulfonyl chloride and the positional isomer pyridine-4-sulfonyl chloride. The differences arise from the electronic effects of the methoxy (B1213986) group and the position of the sulfonyl chloride on the pyridine ring.

Positional Isomerism and Reactivity: The position of the sulfonyl chloride group (C-2 vs. C-4) significantly impacts reactivity. The 2- and 4-positions of the pyridine ring are the most susceptible to nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen. uoanbar.edu.iq

Pyridine-2-sulfonyl chloride: The close proximity of the highly electronegative nitrogen atom makes the sulfur atom of the sulfonyl chloride at the C-2 position highly electrophilic. This compound and its derivatives are known to react with thiols via a nucleophilic aromatic substitution (SₙAr) mechanism. nih.gov The reactivity of this class of compounds can be tuned by adding substituents to the pyridine ring. nih.gov

Pyridine-4-sulfonyl chloride: While also reactive, the electronic influence of the nitrogen atom is transmitted differently to the C-4 position. Studies have shown that 4-chloropyridine (B1293800) can be more reactive towards nucleophiles than 2-chloropyridine (B119429), a trend that could extend to the corresponding sulfonyl chlorides. uoanbar.edu.iq

The table below provides a comparative overview of these related compounds.

| Compound | Key Structural Feature | Expected Impact on Reactivity |

|---|---|---|

| This compound | Electron-donating -OCH₃ group at C-4. | Increased electron density on the pyridine ring; potential modulation of sulfonyl chloride electrophilicity. acs.org |

| Pyridine-2-sulfonyl chloride | Unsubstituted pyridine ring. | Standard electrophilicity for a 2-substituted pyridine sulfonyl chloride; serves as a baseline for comparison. |

| Pyridine-4-sulfonyl chloride | Sulfonyl chloride group at C-4. | Different electronic environment compared to the C-2 position, potentially leading to altered reactivity patterns with nucleophiles. uoanbar.edu.iq |

Computational and Theoretical Perspectives on this compound

Computational chemistry provides powerful tools for understanding the intrinsic properties and reactivity of molecules like this compound. Through the application of theoretical models, researchers can predict and analyze various molecular characteristics, offering insights that complement experimental findings.

Analytical Methodologies for the Characterization and Study of Pyridine Sulfonyl Chlorides

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of 4-Methoxypyridine-2-sulfonyl chloride. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide unique insights into the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. For this compound, ¹H NMR provides information about the chemical environment of the hydrogen atoms, while ¹³C NMR details the carbon skeleton.

¹H NMR: A study from the Nagoya City University Academic Repository has reported the ¹H NMR spectral data for this compound in deuterated chloroform (B151607) (CDCl₃). nii.ac.jp The observed chemical shifts and coupling constants are consistent with the proposed structure. The methoxy (B1213986) group protons appear as a singlet, and the protons on the pyridine (B92270) ring exhibit distinct splitting patterns due to their electronic environments and coupling with adjacent protons.

The reported ¹H-NMR data is as follows:

δ 3.99 (3H, s): This singlet corresponds to the three protons of the methoxy group (-OCH₃).

δ 7.11 (1H, dd, J = 5.6 Hz, 2.4 Hz): This signal represents the proton at the 5-position of the pyridine ring, showing coupling to the protons at the 4- and 6-positions.

δ 7.60 (1H, d, J = 2.4 Hz): This doublet is assigned to the proton at the 3-position of the pyridine ring.

δ 8.61 (1H, d, J = 5.5 Hz): This downfield doublet corresponds to the proton at the 6-position, which is significantly deshielded by the adjacent nitrogen atom and the sulfonyl chloride group. nii.ac.jp

¹³C NMR: As of the latest available data, specific ¹³C NMR spectral data for this compound has not been explicitly reported in the reviewed literature. However, based on the analysis of related structures, the carbon signals would be expected in characteristic regions. The carbon of the methoxy group would appear upfield, while the pyridine ring carbons would resonate at lower fields, with their exact chemical shifts influenced by the positions of the methoxy and sulfonyl chloride substituents.

Interactive ¹H NMR Data Table for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) | Assignment |

| 3.99 | s | 3H | -OCH₃ | |

| 7.11 | dd | 1H | 5.6, 2.4 | H-5 |

| 7.60 | d | 1H | 2.4 | H-3 |

| 8.61 | d | 1H | 5.5 | H-6 |

Data sourced from Nagoya City University Academic Repository. nii.ac.jp

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the sulfonyl chloride group (S=O stretches), the C-O-C ether linkage, and the pyridine ring vibrations.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula.

A publication from Nagoya City University mentions that HRMS experiments were conducted for related compounds using electrospray ionization (ESI), though specific data for this compound was not provided in the excerpt. nii.ac.jp The mass spectrum would be expected to show the molecular ion peak corresponding to the compound's molecular weight, along with fragment ions resulting from the loss of groups such as Cl, SO₂, and CH₃.

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from impurities and for its quantitative determination. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like sulfonyl chlorides. Reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, is a common approach.

Detailed HPLC methods specifically for the analysis of this compound are not described in the available scientific literature. However, general methods for related sulfonyl chlorides often utilize C18 columns with mobile phases consisting of acetonitrile (B52724) and water or a buffer, with UV detection. The development of a specific HPLC method would require optimization of the column, mobile phase composition, flow rate, and detector wavelength to achieve adequate separation and sensitivity.

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. The volatility of this compound would determine its suitability for GC analysis. It is important to note that sulfonyl chlorides can be thermally labile and may degrade at the high temperatures used in GC inlets and columns.

No specific GC methods for the direct analysis of this compound have been found in the reviewed literature. For related thermally unstable sulfonyl chlorides, derivatization is sometimes employed to create more stable analogs suitable for GC analysis.

Specialized Analytical Techniques and Derivatization for Enhanced Detection

Advanced analytical methods are crucial for the detailed study of pyridine sulfonyl chlorides. These techniques not only allow for the identification and quantification of the target compound but also for the characterization of related impurities and degradation products.

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) of Sulfonyl Derivatives

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) stands as a powerful analytical tool for the analysis of sulfonyl chlorides and their derivatives. This technique is particularly valuable due to its high sensitivity and selectivity, allowing for the detection of trace amounts of analytes in complex matrices.

Derivatization with reagents like pyridine-3-sulfonyl chloride has been shown to significantly enhance the sensitivity of detection for various compounds in LC-ESI-MS/MS analysis. nih.gov This is attributed to the high proton affinity of the sulfonyl chloride functional group, which promotes efficient ionization in the electrospray source. nih.govsigmaaldrich.com While direct analysis of this compound is feasible, derivatization of other molecules with this compound would be expected to yield derivatives with excellent chromatographic and mass spectrometric properties.

In a typical LC-ESI-MS/MS analysis of a sulfonyl derivative, the following steps are involved:

Chromatographic Separation: The derivatized analyte is first separated from other components in the sample using high-performance liquid chromatography (HPLC). The choice of the stationary phase and mobile phase is critical for achieving good resolution. For sulfonyl derivatives, reversed-phase columns are often employed.

Ionization: The eluent from the HPLC is introduced into the electrospray ionization (ESI) source of the mass spectrometer. In positive-ion mode, the sulfonyl derivatives readily form protonated molecules, [M+H]⁺. nih.gov

Tandem Mass Spectrometry (MS/MS): The protonated molecules are then subjected to tandem mass spectrometry. In the first stage (MS1), the ion of interest (the [M+H]⁺ ion) is selected. This precursor ion is then fragmented by collision-induced dissociation (CID). In the second stage (MS2), the resulting product ions are analyzed. This process of selecting a precursor ion and analyzing its fragments provides a high degree of specificity.

A study on the LC-ESI-MS/MS analysis of steroidal estrogens derivatized with pyridine-3-sulfonyl chloride demonstrated the effectiveness of this approach. The product ion spectra of the pyridine-sulfonyl derivatives were found to be highly informative, with characteristic fragmentation patterns that could be used for unambiguous identification. nih.gov

Table 1: Illustrative LC-ESI-MS/MS Parameters for Analysis of a Pyridine Sulfonyl Derivative

| Parameter | Value |

| Chromatography | |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Linear gradient from 5% to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Desolvation Temperature | 350 °C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

| Collision Energy | Optimized for specific transitions |

This table presents typical starting parameters for the analysis of a pyridine sulfonyl derivative and may require optimization for this compound.

Karl Fischer Titration for Moisture Content in Sulfonyl Chlorides

The presence of moisture can significantly impact the stability and reactivity of sulfonyl chlorides, as they are prone to hydrolysis. chemicalbook.comjubilantingrevia.com Therefore, accurate determination of water content is critical for quality control. Karl Fischer titration is a widely recognized and highly specific method for determining the moisture content in a variety of substances, including reactive chemical compounds. cscscientific.comardl.comalfa-chemistry.comresearchgate.netscharlab.com

The Karl Fischer reaction is a redox titration based on the reaction of iodine with water in the presence of sulfur dioxide, an alcohol (typically methanol), and a base (historically pyridine, but now often imidazole). alfa-chemistry.comscharlab.com The endpoint of the titration is reached when all the water in the sample has been consumed, which can be detected potentiometrically.

There are two main types of Karl Fischer titration:

Volumetric Karl Fischer Titration: In this method, a solution of Karl Fischer reagent of a known concentration is added to the sample until the endpoint is reached. The volume of reagent consumed is then used to calculate the water content. This method is generally suitable for samples with a moisture content of 0.1% or higher. scharlab.com

Coulometric Karl Fischer Titration: This technique is more sensitive and is ideal for samples with very low moisture content (down to parts per million). cscscientific.comscharlab.com In this method, iodine is generated electrochemically in the titration cell. The amount of charge required to generate enough iodine to react with all the water in the sample is directly proportional to the amount of water present. cscscientific.com

Given the reactive nature of sulfonyl chlorides, care must be taken to ensure that the sample does not react with the components of the Karl Fischer reagent other than water. The use of specialized solvents and reagents may be necessary to avoid side reactions.

Table 2: Comparison of Volumetric and Coulometric Karl Fischer Titration

| Feature | Volumetric Titration | Coulometric Titration |

| Principle | Titration with a standardized Karl Fischer reagent of known concentration. | Electrochemical generation of iodine. |

| Moisture Range | > 0.1% | 10 ppm to 1% |

| Sensitivity | Lower | Higher (as low as 0.1 µg of water) cscscientific.com |

| Sample Size | Larger | Smaller |

| Application | Samples with higher water content. | Samples with trace amounts of water. |

For a compound like this compound, which is expected to be highly sensitive to moisture, the coulometric Karl Fischer titration method would likely be the more appropriate choice for accurate determination of low levels of water contamination.

Q & A

Q. What are the recommended synthetic methodologies for preparing 4-methoxypyridine-2-sulfonyl chloride in laboratory settings?

The NaClO2-mediated oxidation of pyridine-2-thiol derivatives is a key method for synthesizing pyridine-2-sulfonyl chlorides. For example, 4-methylpyridine-2-sulfonyl chloride (a structural analog) was synthesized by reacting 4-methylpyridine-2-thiol with NaClO2 under acidic conditions, followed by chlorination with SOCl2. Reaction optimization includes controlling temperature (0–5°C) and stoichiometric ratios to minimize side reactions . Purification typically involves column chromatography or recrystallization to achieve >95% purity.

Q. How should researchers handle and store this compound to ensure safety and stability?

Due to its reactive sulfonyl chloride group and potential hydrolytic sensitivity, the compound must be stored under inert gas (e.g., argon) at –20°C in airtight, moisture-resistant containers. Handling requires PPE (nitrile gloves, lab coat, goggles) and a fume hood to avoid inhalation or skin contact. Safety data for related sulfonyl chlorides indicate acute toxicity risks (Category 4 for dermal/oral/inhalation exposure), necessitating adherence to CLP/GHS protocols .

Q. What analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy group at C4, sulfonyl chloride at C2).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification (expected [M+H]⁺ or [M-Cl]⁺ peaks).

- FTIR : Peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl chloride functionality .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound in nucleophilic substitution reactions?

Yield optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of amines or alcohols.

- Catalysis : DMAP (4-dimethylaminopyridine) accelerates sulfonamide bond formation.

- Stoichiometry : A 1.2:1 molar ratio of nucleophile to sulfonyl chloride minimizes unreacted starting material.

For example, chiral sulfonamides synthesized from similar pyridine-2-sulfonyl chlorides achieved >80% yield using these conditions .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Aqueous Stability : Hydrolysis occurs rapidly in neutral/basic conditions, forming the corresponding sulfonic acid. Kinetic studies in buffered solutions (pH 2–10) show t₁/₂ <1 hour at pH 7–10.

- Thermal Stability : Decomposition above 40°C generates SO₂ and chlorinated byproducts. Storage at –20°C in anhydrous solvents (e.g., dry DCM) extends shelf life to >6 months .

Q. How can researchers address contradictory toxicity data for sulfonyl chlorides in ecological risk assessments?

While acute toxicity data for this compound are unavailable, analogs like biphenylsulfonyl chloride show moderate ecotoxicity (e.g., LC50 = 5 mg/L for Daphnia magna). Precautionary measures include:

- Biodegradability Testing : Use OECD 301F assays to assess persistence.

- QSAR Modeling : Predict bioaccumulation (logP ~2.5) and mobility (low soil adsorption) .

Q. What strategies mitigate side reactions during sulfonamide synthesis using this compound?

- Temperature Control : Maintain reactions at 0–25°C to suppress sulfonic acid formation.

- Protecting Groups : Temporarily protect reactive sites (e.g., methoxy group) with TMSCl in anhydrous conditions.

- Workup Protocols : Quench excess sulfonyl chloride with ice-cold NaHCO₃ and extract with ethyl acetate to isolate sulfonamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.